4-methyl-3-(trifluoromethyl)pyridin-2-amine
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Overview
Description
4-methyl-3-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-methyl-3-(trifluoromethyl)pyridine with an amine source. One common method includes the use of ethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures (around 130°C) for an extended period (24 hours) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
4-methyl-3-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism by which 4-methyl-3-(trifluoromethyl)pyridin-2-amine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(trifluoromethyl)pyridine: This compound has a similar structure but with an amino group instead of a methyl group.
2-amino-4-(trifluoromethyl)pyridine: Another similar compound with the amino group at a different position on the pyridine ring.
Uniqueness
4-methyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in the development of targeted therapies and advanced materials .
Properties
CAS No. |
2172533-03-6 |
---|---|
Molecular Formula |
C7H7F3N2 |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
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